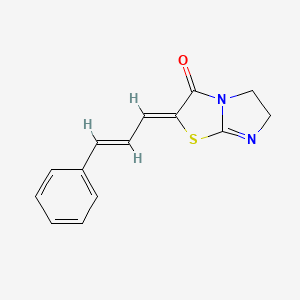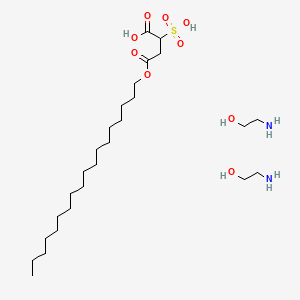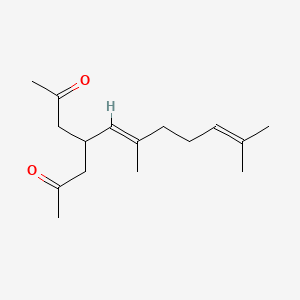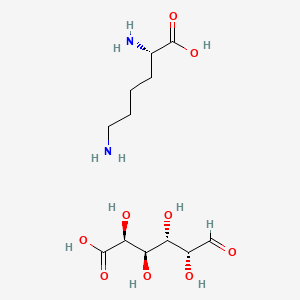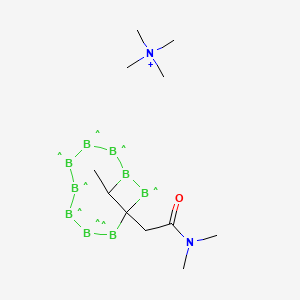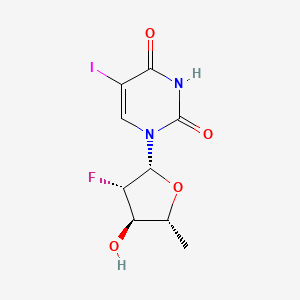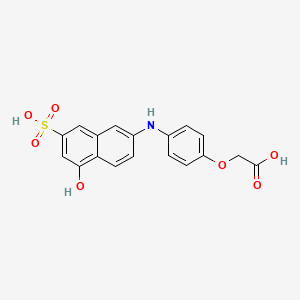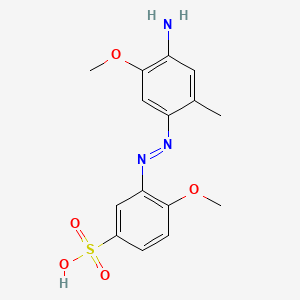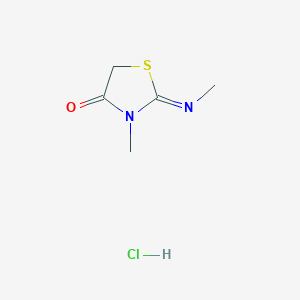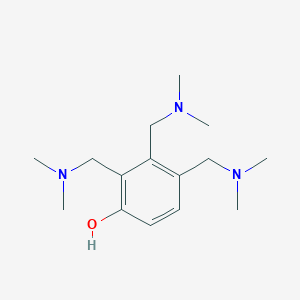
Tris((dimethylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((dimethylamino)methyl)phenol: is an aromatic organic compound with the chemical formula C15H27N3O . It is characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This compound is widely used as a catalyst in various chemical reactions, particularly in the curing of epoxy resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris((dimethylamino)methyl)phenol is synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out under vacuum conditions to remove the water produced during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows the same Mannich reaction principles but on a larger scale. The reaction is conducted in reactors designed to handle the removal of water and to maintain the necessary vacuum conditions .
Análisis De Reacciones Químicas
Types of Reactions: Tris((dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: The oxidation of the phenolic hydroxyl group can lead to the formation of quinones.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: Tris((dimethylamino)methyl)phenol is extensively used as a catalyst in the curing of epoxy resins. It acts as a homopolymerization catalyst and an accelerator with epoxy resin curing agents . This compound is also used in the synthesis of water-soluble metal phthalocyanines and phenolate anion-based branched/cross-linked anion exchange membranes .
Biology and Medicine: In biological research, this compound has been studied for its potential as a promoter factor for DNA .
Industry: Industrially, this compound is used in coatings, sealants, composites, adhesives, and elastomers . It is also employed in polyurethane chemistry and as a trimerization catalyst with polymeric MDI .
Mecanismo De Acción
Tris((dimethylamino)methyl)phenol exerts its effects primarily through its tertiary amine and phenolic hydroxyl functionalities. The tertiary amine groups can participate in nucleophilic substitution reactions, while the phenolic hydroxyl group can undergo oxidation . These functionalities enable the compound to act as an effective catalyst in various chemical reactions, particularly in the curing of epoxy resins .
Comparación Con Compuestos Similares
- 2,4,6-Tris(dimethylaminomethyl)phenol
- Phenol, 2,4,6-tris[(dimethylamino)methyl]-
Uniqueness: Tris((dimethylamino)methyl)phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This dual functionality allows it to act as a versatile catalyst in various chemical reactions, particularly in the curing of epoxy resins .
Propiedades
Número CAS |
26444-72-4 |
|---|---|
Fórmula molecular |
C15H27N3O |
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
2,3,4-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O/c1-16(2)9-12-7-8-15(19)14(11-18(5)6)13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3 |
Clave InChI |
CIPOCPJRYUFXLL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=C(C=C1)O)CN(C)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


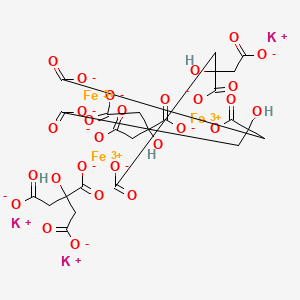
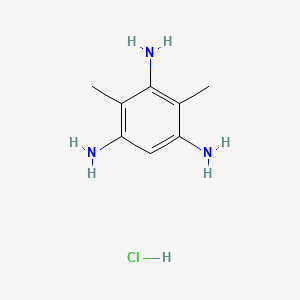
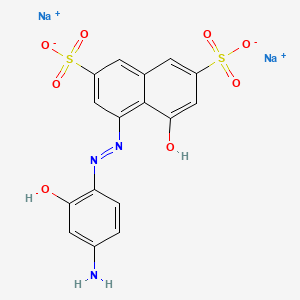
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
